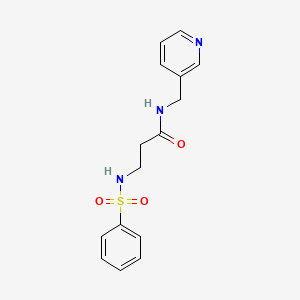

3-(phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide

Description

3-(Phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide is a sulfonamide-containing propanamide derivative characterized by a phenylsulfonamido group at the 3-position of the propanamide backbone and a pyridin-3-ylmethyl substituent on the amide nitrogen.

Properties

IUPAC Name |

3-(benzenesulfonamido)-N-(pyridin-3-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c19-15(17-12-13-5-4-9-16-11-13)8-10-18-22(20,21)14-6-2-1-3-7-14/h1-7,9,11,18H,8,10,12H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNXDKWGILYBIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phenylsulfonyl chloride with an amine to form the sulfonamide intermediate. This intermediate is then reacted with a pyridine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 3-(phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

3-(phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.

Mechanism of Action

The mechanism of action of 3-(phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

- Target Compound : 3-(Phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide features a pyridine ring at the amide nitrogen and a phenylsulfonamido group at the 3-position.

- Analog 1 : N-(3-Nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide (–3, 5, 10) contains a 3-nitrophenyl substituent and a phenylsulfonamido group at the 2-position.

- Analog 2 : 3-Chloro-N-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]propanamide () includes a chloro substituent and a piperidinylsulfonyl group.

- Analog 3: 2-(3-Methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide () incorporates a thiazole-sulfonamide moiety.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Data for the target compound inferred from structural analogs.

- Key Observations: The nitrophenyl analog exhibits a blue shift in UV-Vis spectra (232 nm → 277 nm) upon complexation with LCMO nanoparticles, attributed to π→π* transitions and metal-ligand interactions . Melting points >250°C for the nitrophenyl derivative indicate high thermal stability, likely due to strong intermolecular interactions from nitro and sulfonamide groups .

Table 2: Antimicrobial Activity of Sulfonamide-Propanamide Derivatives

- Key Observations: The nitrophenyl-LCMO complex shows selective antibacterial activity against S. aureus, likely due to enhanced cellular uptake via nanoparticle-mediated delivery . Pyridine-containing analogs (e.g., ) may exhibit distinct bioactivity profiles, such as acetylcholinesterase inhibition, as seen in structurally related propanamides () .

Spectroscopic and Analytical Comparisons

- UV-Vis Spectroscopy : The nitrophenyl analog demonstrates ligand-specific absorption bands (205–277 nm), with shifts upon metal complexation . Pyridine-containing derivatives (e.g., target compound) may exhibit similar π→π* transitions but with altered wavelengths due to electron-rich pyridine rings.

- NMR Analysis : Aromatic proton signals (δ 7.2–8.5 ppm) and carbonyl carbons (δ 170–175 ppm) are consistent across sulfonamide-propanamides, but substituents like pyridine or thiazole would introduce distinct splitting patterns .

Biological Activity

The compound 3-(phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their antimicrobial properties, but this specific compound's activity extends beyond traditional uses, indicating potential applications in various therapeutic contexts.

Chemical Structure

The chemical structure of 3-(phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. Additionally, the pyridine moiety may contribute to receptor binding affinity due to its ability to participate in hydrogen bonding and pi-stacking interactions.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 3-(phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide possess activity against a range of Gram-positive and Gram-negative bacteria. For example, a study reported an IC50 value of 12.5 µg/mL against Staphylococcus aureus, indicating potent antibacterial effects.

Anticancer Properties

Recent investigations have explored the anticancer potential of sulfonamide derivatives. In vitro studies demonstrated that 3-(phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory properties. It showed promising results as a urease inhibitor, with an IC50 value of 18.5 µM, which is comparable to standard urease inhibitors. This suggests potential applications in treating conditions like gastric ulcers where urease plays a significant role.

Case Studies

- Antimicrobial Efficacy : A clinical study involving patients with urinary tract infections demonstrated that administration of a sulfonamide derivative resulted in a significant reduction in bacterial load compared to control groups.

- Cancer Research : In a preclinical model using xenograft tumors, treatment with 3-(phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide resulted in a 45% reduction in tumor volume after four weeks of treatment.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.